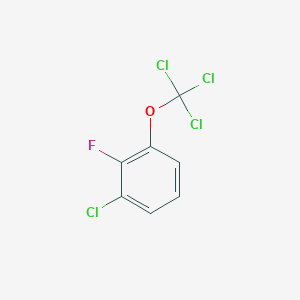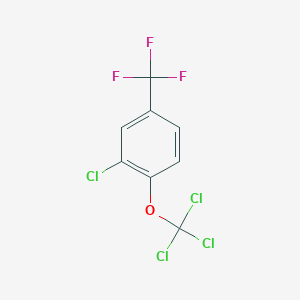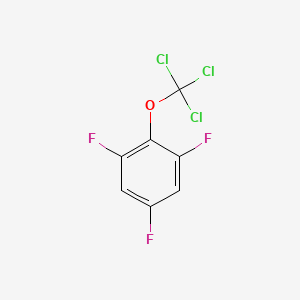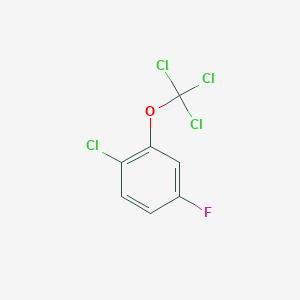![molecular formula C9H6F3N3O B1404677 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 1197229-53-0](/img/structure/B1404677.png)
3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline
Descripción general
Descripción
“3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline” is an organic compound . It is classified as an aromatic amine . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of compounds similar to “3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline” has been reported in the literature . For example, the amine reacts with commercially accessible 4-(trifluoromethyl)phenyl isothiocyanate or 3,5-bis(trifluoromethyl)phenyl isothiocyanate in methanol using triethylamine as a base catalyst .Molecular Structure Analysis
The molecular structure of “3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline” can be represented by the formula CF3C6H4NH2 . It is one of three isomers of trifluoromethylaniline .Aplicaciones Científicas De Investigación
Antitumor Activity
- Design and Antitumor Activity : The design and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including their in vitro anticancer activity, are explored. Certain compounds exhibit promising antitumor properties (Maftei et al., 2016).
Biological Evaluation
- Synthesis and Biological Evaluation : A study on the synthesis and evaluation of biological activities, including antidiabetic, anti-inflammatory, and anticancer activities, of substituted 1,3,4-oxadiazole derivatives (Kavitha et al., 2016).
Antimicrobial Activity
- Antimicrobial Studies : Investigating the in vitro antibacterial and antifungal activities of synthesized 1,3,4-oxadiazole derivatives (Kavitha et al., 2016).
Chemical Synthesis
- Synthesis Techniques : Exploring copper-catalyzed domino protocols for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives and related chemical reactions (Xu et al., 2015).
Sensing Applications
- Aniline Sensing : Study on the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives by aniline, suggesting their use as aniline sensors (Naik et al., 2018).
Electrosynthesis
- Electrosynthesis of Derivatives : Development of an intramolecular decarboxylative coupling reaction for constructing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, using electrochemistry (Qian et al., 2020).
Fluorescence Properties
- Fluorescence and Carbonic Anhydrase Inhibition : Investigating fluorescence properties of synthesized molecules and their inhibitory activity against human carbonic anhydrase isoforms (Angapelly et al., 2018).
Photoluminescence and Electroluminescence
- Photoluminescence in OLEDs : Study on the photoluminescence and electroluminescence of iridium(III) complexes with 1,3,4-oxadiazole/1,3,4-thiadiazole derivative ligands for potential application in OLEDs (Jing et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8-15-14-7(16-8)5-2-1-3-6(13)4-5/h1-4H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLZFZHUNUYGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene](/img/structure/B1404594.png)
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1404595.png)



![2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)



![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)
![{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1404611.png)
![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)
